![molecular formula C14H12BrNO B8693513 N-[(3-bromophenyl)methyl]benzamide](/img/structure/B8693513.png)
N-[(3-bromophenyl)methyl]benzamide
描述
N-[(3-bromophenyl)methyl]benzamide: is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzyl group is substituted with a bromine atom at the meta position
准备方法
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-[(3-bromophenyl)methyl]benzamide involves the direct condensation of 3-bromobenzylamine with benzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound often employs high-yielding and eco-friendly processes. These methods may include the use of solid acid catalysts and ultrasonic irradiation to enhance reaction efficiency and reduce environmental impact .
化学反应分析
Types of Reactions:
Substitution Reactions: N-[(3-bromophenyl)methyl]benzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding benzamide derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium permanganate (KMnO4): Commonly used for oxidation reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Benzylamine derivatives.
科学研究应用
Chemistry:
Catalysis: N-[(3-bromophenyl)methyl]benzamide is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial and Antioxidant Activities: The compound has shown potential in exhibiting antibacterial and antioxidant properties, making it a candidate for drug development.
Drug Discovery: It is used in the development of new therapeutic agents due to its ability to interact with biological targets.
Industry:
作用机制
The mechanism by which N-[(3-bromophenyl)methyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom at the meta position enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways .
相似化合物的比较
- 3-bromobenzamide
- N-benzylbenzamide
- N-(4-bromobenzyl)benzamide
Comparison:
- 3-bromobenzamide: Lacks the benzyl group, making it less bulky and potentially less effective in certain applications.
- N-benzylbenzamide: Does not have the bromine substitution, which may reduce its reactivity and interaction with biological targets.
- N-(4-bromobenzyl)benzamide: The bromine atom is at the para position, which can affect the compound’s electronic properties and reactivity compared to the meta-substituted N-[(3-bromophenyl)methyl]benzamide .
属性
分子式 |
C14H12BrNO |
|---|---|
分子量 |
290.15 g/mol |
IUPAC 名称 |
N-[(3-bromophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12BrNO/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) |
InChI 键 |
KRAPRYJEIUVJAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

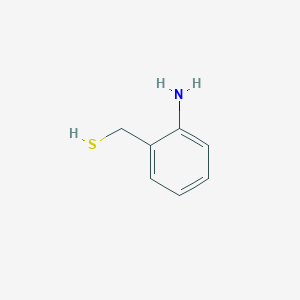
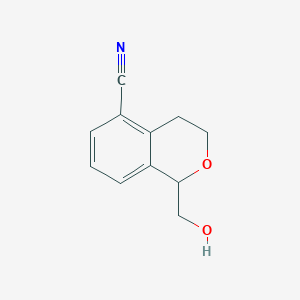

![5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B8693461.png)
![7-Pyridin-4-yl-imidazo[1,2-a]pyridine](/img/structure/B8693467.png)
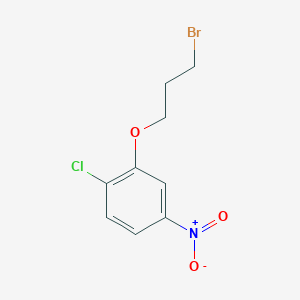
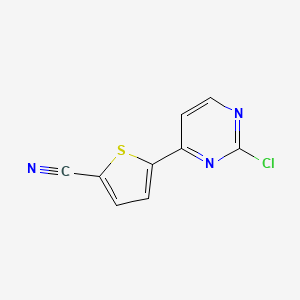
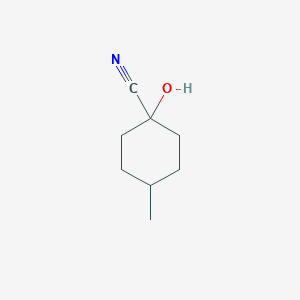
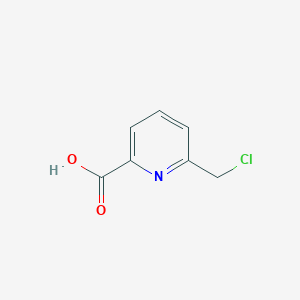
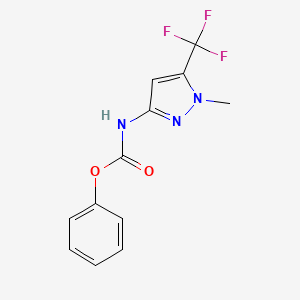
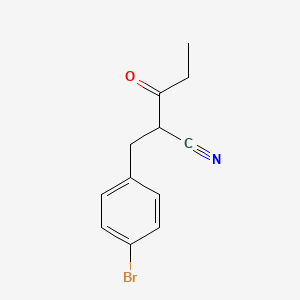
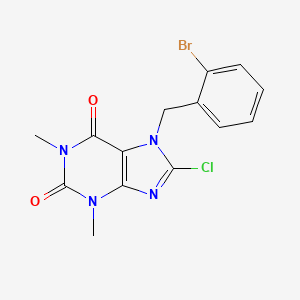
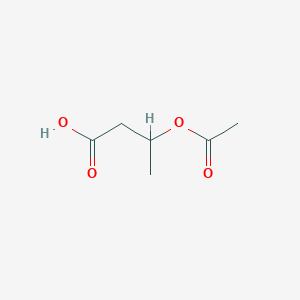
![3-(Pyridin-4-yl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B8693538.png)
